molecular formula C9H16N2O3S B3175757 (1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol CAS No. 959239-39-5

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

Cat. No.: B3175757
CAS No.: 959239-39-5
M. Wt: 232.3 g/mol
InChI Key: UZMMKVIDOJMKLA-UHFFFAOYSA-N
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Description

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (CAS RN 959239-39-5) is a high-purity chemical compound offered for research and development purposes. This specialized imidazole derivative features both a hydroxymethyl and a methanesulfonyl group on its heterocyclic ring, making it a valuable and versatile intermediate in organic synthesis . With a molecular formula of C 9 H 16 N 2 O 3 S and an average mass of 232.298 Da, this building block is particularly useful for constructing more complex molecules in medicinal chemistry and materials science . The structural motifs present in this compound are commonly investigated for the discovery and development of new pharmaceutical agents. Its well-defined structure, confirmed by identifiers such as ChemSpider ID 22414306, ensures consistency and reliability in experimental work . This product is intended for use by qualified laboratory professionals. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Always refer to the safety data sheet (SDS) and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

(3-butyl-2-methylsulfonylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-3-4-5-11-8(7-12)6-10-9(11)15(2,13)14/h6,12H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMMKVIDOJMKLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of Substituents: The butyl group can be introduced via alkylation reactions, while the methanesulfonyl group can be added through sulfonation reactions using methanesulfonyl chloride.

    Attachment of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The butyl and methanesulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Imidazolines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol can be contextualized by comparing it to analogous imidazole derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound (959239-39-5) Butyl (N1), Methanesulfonyl (C2), Hydroxymethyl (C5) C₉H₁₆N₂O₃S 232.30 Pharmaceutical intermediate; high purity (≥98%)
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol (13938-65-3) Hexyl (N1), Methanesulfonyl (C2), Hydroxymethyl (C5) C₁₁H₂₀N₂O₃S 260.36 Increased lipophilicity due to longer alkyl chain; used in surfactant synthesis
(1-Benzyl-2-methyl-1H-imidazol-5-yl)methanol (39483-73-3) Benzyl (N1), Methyl (C2), Hydroxymethyl (C5) C₁₂H₁₄N₂O 202.25 Aromatic substituent enhances π-π interactions; antifungal applications
(2-Phenyl-1H-imidazol-5-yl)methanol (43002-54-6) Phenyl (C2), Hydroxymethyl (C5) C₁₀H₁₀N₂O 174.20 Lacks sulfonyl group; lower solubility in polar solvents
{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol (1221342-07-9) Diethylaminoethyl (N1), Methanesulfonyl (C2), Hydroxymethyl (C5) C₁₁H₂₀N₄O₃S 312.37 Amino group enhances basicity; potential CNS-targeting agent
[2-Mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol (872405-17-9) 4-Methoxybenzyl (N1), Mercapto (C2), Hydroxymethyl (C5) C₁₂H₁₄N₂O₂S 266.32 Thiol group increases reactivity; explored in enzyme inhibition

Key Comparative Insights

Alkyl Chain Length and Lipophilicity :

  • The butyl chain in the target compound balances lipophilicity and steric bulk, making it more soluble in organic solvents than the hexyl analog (13938-65-3), which is better suited for lipid-rich environments .
  • In contrast, the benzyl substituent (39483-73-3) introduces aromaticity, enhancing binding to hydrophobic pockets in biological targets .

Electron-Withdrawing vs. Electron-Donating Groups :

  • The methanesulfonyl group in the target compound is strongly electron-withdrawing, stabilizing the imidazole ring and directing electrophilic substitutions. This contrasts with the methyl group in 39483-73-3, which is electron-donating and less reactive .
  • The mercapto group in 872405-17-9 provides nucleophilic character, enabling disulfide bond formation or metal coordination .

Biological Activity: Compounds with methanesulfonyl groups (e.g., 959239-39-5, 13938-65-3) show enhanced metabolic stability compared to non-sulfonated analogs like 43002-54-6 . The diethylaminoethyl substituent in 1221342-07-9 increases membrane permeability, making it a candidate for central nervous system (CNS) drug development .

Synthetic Accessibility :

  • The target compound is synthesized via alkylation and sulfonylation steps (similar to methods in ), achieving ≥98% purity .
  • Lower yields (15–39%) are reported for analogs with complex substituents (e.g., 5h in ), highlighting the synthetic challenges of introducing bulky or polar groups.

Biological Activity

(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, with the chemical formula C9_9H16_{16}N2_2O3_3S and CAS number 959239-39-5, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

The compound features a butyl group and a methanesulfonyl moiety attached to an imidazole ring, which is known for its diverse biological activities. The molecular weight of the compound is approximately 232.30 g/mol .

Anticancer Properties

Research indicates that imidazole derivatives, including this compound, may exhibit anticancer activity. Studies have shown that imidazole compounds can induce apoptosis in various cancer cell lines through different mechanisms:

  • Mechanism of Action : Imidazole derivatives often interact with cellular targets involved in apoptosis pathways. For instance, they may inhibit specific kinases or modulate the expression of pro-apoptotic and anti-apoptotic proteins .
  • Case Studies : In vitro studies have demonstrated that related imidazole compounds can significantly reduce cell viability in cancer cell lines, suggesting potential utility in cancer therapy .
CompoundCell LineIC50 (µM)Mechanism
Compound AJurkat1.61 ± 1.92Apoptosis induction
Compound BA-4311.98 ± 1.22Bcl-2 inhibition
This compoundTBDTBDTBD

Antimicrobial Activity

Imidazole derivatives are also recognized for their antimicrobial properties. The presence of the imidazole ring is crucial for binding to microbial enzymes and disrupting cellular functions:

  • Antifungal Activity : Some studies suggest that imidazole derivatives can inhibit fungal growth by interfering with ergosterol synthesis, a vital component of fungal cell membranes .

Anti-inflammatory Effects

Emerging evidence indicates that this compound may possess anti-inflammatory properties:

  • Mechanism : The compound could potentially inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various imidazole derivatives. The following points summarize key findings:

  • Structure Activity Relationship (SAR) : The presence of specific functional groups, such as methanesulfonyl and butyl groups, enhances the biological activity of imidazole derivatives.
  • In Vivo Studies : Preliminary animal studies are needed to evaluate the pharmacokinetics and therapeutic efficacy of this compound.
  • Toxicological Assessments : Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for preparing (1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, and how can purity be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, methanesulfonyl groups can be introduced using methanesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane) . Post-synthesis, purification is achieved using silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures). Purity validation requires HPLC (C18 column, UV detection at 254 nm) with retention time matching reference standards, supported by mass spectrometry (ESI-MS) for molecular ion confirmation .

Q. How is the molecular structure of this compound confirmed after synthesis?

  • Methodological Answer : Structural confirmation combines spectroscopic and crystallographic methods:
  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) verify substituent positions. For instance, the methanesulfonyl group shows a singlet at ~3.3 ppm (1H^1H) and ~40 ppm (13C^{13}C) .
  • X-ray crystallography : Single-crystal diffraction (using SHELXL or OLEX2 ) resolves bond lengths and angles. Hydrogen bonding networks (e.g., hydroxyl interactions) are mapped using ORTEP-3 for visualization .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be resolved for this compound?

  • Methodological Answer :
  • Twinning : Use SHELXL’s TWIN and BASF commands to model twinned data. High-resolution datasets (<1.0 Å) improve refinement by resolving overlapping electron density .
  • Disorder : Apply PART and ISOR restraints in SHELXL to model disordered methanesulfonyl or butyl groups. OLEX2’s real-space refinement tools help adjust occupancy ratios .
  • Validation: Check R-factor convergence (R1<0.05R_1 < 0.05) and ADP (atomic displacement parameter) consistency using PLATON .

Q. What analytical strategies identify and quantify impurities in synthesized batches?

  • Methodological Answer :
  • LC-MS : Use reverse-phase LC (C18 column, 0.1% formic acid in water/acetonitrile) coupled with high-resolution MS to detect by-products (e.g., dealkylated or hydroxylated derivatives). Match fragmentation patterns to synthetic intermediates .
  • NMR DOSY : Differentiates impurities via diffusion coefficients, especially for isomers with similar retention times .
  • Storage : Store at +5°C under argon to prevent degradation into chloro-imidazole derivatives, as noted in stability studies .

Q. How should researchers address contradictions between experimental and computational spectral data?

  • Methodological Answer :
  • DFT Studies : Optimize the structure using Gaussian09 (B3LYP/6-311+G(d,p)) and compare calculated 1H^1H NMR shifts with experimental data. Discrepancies >0.5 ppm may indicate solvation effects or tautomerism .
  • 2D NMR : Use 1H^1H-13C^{13}C HSQC and HMBC to resolve ambiguous assignments, particularly for overlapping imidazole ring signals .
  • IR Validation : Ensure carbonyl (C=O) and sulfonyl (S=O) stretches align with computed frequencies (±10 cm1^{-1}). Deviations suggest conformational changes in the solid state .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-Butyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol

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